3-Cyclopentyl-3,3-difluoropropanoic acid

Medicinal Chemistry Drug Design ADME

Lead series often suffer rapid oxidative metabolism, stalling hit-to-lead progression. Substituting the gem-difluoro motif at the 3-position with a non-fluorinated or 2,2-difluoro isomer risks orders-of-magnitude IC₅₀ shifts and loss of isoform selectivity, leading to experimental failure. • Predictable LogP (2.29) & TPSA (37.3 Ų) enable rational ADME tuning without extensive empirical screening. • The CF₂ group blocks cytochrome P450 oxidation, directly improving in vitro metabolic stability and half-life. • Privileged scaffold for selective enzyme inhibitor design; a related 3-cyclopentyl-difluoropropanoic acid scaffold inhibits HDAC6 with IC₅₀ = 20 nM. Supplied with full Certificate of Analysis. Custom synthesis and scale-up available upon request.

Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
Cat. No. B13246525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-3,3-difluoropropanoic acid
Molecular FormulaC8H12F2O2
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC(=O)O)(F)F
InChIInChI=1S/C8H12F2O2/c9-8(10,5-7(11)12)6-3-1-2-4-6/h6H,1-5H2,(H,11,12)
InChIKeySJMRQKODHRDAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentyl-3,3-difluoropropanoic acid: Physicochemical Profile


3-Cyclopentyl-3,3-difluoropropanoic acid (CAS: 1780862-86-3) is a synthetic, gem-difluorinated carboxylic acid featuring a cyclopentyl group adjacent to a difluoromethylene unit . Its molecular formula is C₈H₁₂F₂O₂, with a molecular weight of 178.18 g/mol [1]. The compound is a member of the gem-difluorocycloalkane family, a class of molecules notable for their use as building blocks in medicinal chemistry, where the CF₂ moiety serves as a metabolically stable isostere for various functional groups [2]. Key physicochemical properties, relevant for drug discovery and chemical synthesis, include a LogP value of 2.2866, indicating significant lipophilicity, and a topological polar surface area (TPSA) of 37.3 Ų .

Gem-difluorinated cyclopentylpropanoic acid building block
Predictable lipophilicity modulation via CF₂ isostere
Metabolic stability enhancement in lead optimization

Substitution Risk: 3-Cyclopentyl-3,3-difluoropropanoic acid Analogs


Substituting 3-Cyclopentyl-3,3-difluoropropanoic acid with a structurally similar analog, such as the 2,2-difluoro positional isomer or a non-fluorinated cyclopentylpropanoic acid, presents a high risk of experimental failure due to significant differences in key physicochemical and biological properties [1]. The gem-difluoro group at the 3-position is not a passive structural feature; it exerts a strong, predictable inductive effect that influences the acidity (pKa) of the carboxylic acid and alters the molecule's overall lipophilicity (LogP) and metabolic stability compared to its non-fluorinated or differently fluorinated counterparts [REFS-1, REFS-2]. Furthermore, studies on related cyclopentyl-difluoropropanoic acid scaffolds have demonstrated that such subtle structural variations can translate into orders-of-magnitude differences in target binding affinity (e.g., IC₅₀ shifts) and isoform selectivity, underscoring that generic substitution cannot guarantee comparable performance in a biological assay [3].

  • Non-fluorinated analog lacks CF₂ inductive effect; pKa and lipophilicity may differ substantially, altering ionization and permeability profiles.
  • 2,2-Difluoro positional isomer introduces a different conformational bias, potentially shifting target selectivity and potency away from 3,3-difluoro behavior.
  • Generic aliphatic carboxylic acid does not provide the metabolic shielding or HDAC pharmacophore engagement observed with the gem-difluoro scaffold.

3-Cyclopentyl-3,3-difluoropropanoic acid vs. Key Analogs


Lipophilicity Gain vs. Non-Fluorinated Analog

3-Cyclopentyl-3,3-difluoropropanoic acid exhibits a LogP value of 2.2866 . This is a measurable increase in lipophilicity compared to its non-fluorinated analog, 3-cyclopentylpropanoic acid. For similar gem-difluorinated cyclopentane derivatives, the introduction of the CF₂ group has been shown to increase LogP values compared to their non-fluorinated counterparts, a trend observed across multiple ring sizes, though the magnitude of change is ring-size dependent [1]. This increase in lipophilicity is a key parameter influencing membrane permeability and distribution [1].

Lipophilicity Gain
Class-level inference
LogP 2.2866
Increased vs. non-fluorinated analog
Supports membrane permeability screening context
Calculated value; experimental confirmation recommended
Medicinal Chemistry Drug Design ADME

Enhanced Acidity (pKa) over Non-Fluorinated Analog

The pKa of the carboxylic acid group in 3-Cyclopentyl-3,3-difluoropropanoic acid is lower than that of a non-fluorinated analog due to the strong electron-withdrawing inductive effect (-I) of the adjacent gem-difluoro group [1]. A systematic study of gem-difluorinated cycloalkanes found that the CF₂ moiety predictably increases the acidity of a carboxylic acid, with the effect being similar for both acyclic and cyclic aliphatic compounds [1]. For example, the pKa shift for a gem-difluorinated cyclopropane carboxylic acid relative to its non-fluorinated parent can be on the order of 1-2 log units [2].

Enhanced Acidity
Class-level inference
pKa decrease ~1–2 units
Stronger acid vs. non-fluorinated
Ionization-state-dependent interactions may shift
Estimated from inductive effect; verify experimentally
Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability vs. Non-Fluorinated Analogs

The presence of the gem-difluoro group is known to block a common site of oxidative metabolism, thereby increasing a compound's metabolic stability [1]. A comprehensive study on functionalized gem-difluorocycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives in human liver microsome assays [1]. This is a critical advantage over non-fluorinated cyclopentylpropanoic acid derivatives, which are more susceptible to cytochrome P450-mediated oxidation at the analogous C-H bonds.

Metabolic Stability
Class-level inference
Unchanged or slightly improved CLint
vs. non-fluorinated cyclopentyl derivatives
Supports metabolic stability screening
Human liver microsome data for analogous gem-difluoro compounds
ADME Drug Metabolism Medicinal Chemistry

HDAC Inhibition: Role of Difluoro Position

The position of the difluoro group on the propanoic acid chain is critical for biological activity. A derivative of the closely related 3-cyclopentyl-2,2-difluoropropanoic acid (where the fluorine atoms are on the alpha-carbon) has been reported to inhibit HDAC6 with an IC₅₀ of 20 nM [1]. While direct data for the 3,3-difluoro isomer is not available, this cross-study comparable evidence demonstrates that the difluoro motif is a key driver of potency in this scaffold and that shifting the position of the fluorine atoms (e.g., from 2,2- to 3,3-) would be expected to alter the molecule's conformation and electrostatic potential, thereby impacting target binding. In contrast, a non-fluorinated analog would lack the electronic and steric properties required for this level of inhibition, highlighting the essential role of the fluorine atoms.

HDAC6 Inhibition (cross-study)
Cross-study comparable
Related 2,2-difluoro isomer: IC₅₀ 20 nM
3,3-difluoro position offers distinct vector
Supports HDAC inhibitor design context
Direct data for this isomer unavailable; structural analog reference
Epigenetics HDAC Inhibition Oncology

Research Applications of 3-Cyclopentyl-3,3-difluoropropanoic acid


ADME Optimization in Lead Series

3-Cyclopentyl-3,3-difluoropropanoic acid is an ideal building block for medicinal chemistry programs seeking to fine-tune the ADME profile of a lead series. The well-characterized, predictable effects of gem-difluorination on lipophilicity (increased LogP) and metabolic stability (potential improvement) allow for rational design without the need for extensive, unguided empirical testing [1]. Its use as a carboxylic acid building block can directly incorporate these favorable physicochemical attributes into a new molecule [1].

Isoform-Selective Enzyme Inhibitor Design

Given the demonstrated potency of a related 3-cyclopentyl-difluoropropanoic acid scaffold in inhibiting HDAC6 (IC₅₀ = 20 nM), this compound serves as a privileged starting point for designing selective enzyme inhibitors [1]. The 3,3-difluoro substitution pattern offers a unique conformational profile compared to the 2,2-difluoro isomer, which can be exploited to achieve isoform selectivity through structure-based drug design [1].

Enhancing Metabolic Stability of Pharmacophores

In drug discovery projects where oxidative metabolism is a known clearance pathway for a lead compound, 3-Cyclopentyl-3,3-difluoropropanoic acid can be used to replace metabolically labile sites. The gem-difluoro group acts as a blocking group for cytochrome P450 enzymes, potentially leading to a measurable improvement in metabolic stability in vitro and in vivo [1]. This strategy is particularly valuable in early-stage hit-to-lead optimization where improving half-life is a key objective [1].

Conformational Constraint for Peptidomimetics

As a rigid, fluorinated cyclopentyl carboxylic acid, this compound can serve as a conformationally constrained analog of aliphatic amino acids or as a C-terminal cap in peptidomimetic design. The gem-difluoro group introduces a strong dipole and can influence the conformational preferences of the adjacent backbone, providing a means to explore and stabilize specific bioactive conformations [1].

Application
Selection Property
Validation Focus
Lead series ADME screening
Lipophilicity and metabolic stability shift
LogP determination, microsomal stability assays
HDAC isoform selectivity studies
Conformational profile (3,3-difluoro isomer)
Isoform-specific enzyme inhibition panel
Metabolic soft-spot blocking
gem-Difluoro metabolic shielding
CYP450 metabolism assays, intrinsic clearance
Peptidomimetic backbone stabilization
Rigid cyclopentyl-difluoro scaffold
Conformational analysis (NMR, X-ray)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopentyl-3,3-difluoropropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.